1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine
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Overview
Description
1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine is a compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) group, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group can be introduced through various methods, including oxidation reactions, while the phenyl group can be added via substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the phenyl group could result in various substituted aromatic compounds.
Scientific Research Applications
1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The hydroxyl and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-t-Butyloxycarbonyl-3-hydroxy-2-methylpiperidine: Similar structure but with a methyl group instead of a phenyl group.
1-t-Butyloxycarbonyl-3-hydroxy-2-ethylpiperidine: Similar structure but with an ethyl group instead of a phenyl group.
1-t-Butyloxycarbonyl-3-hydroxy-2-propylpiperidine: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
1-t-Butyloxycarbonyl-3-hydroxy-2-phenylpiperidine is unique due to the presence of the phenyl group, which can enhance its binding interactions through π-π stacking and other aromatic interactions. This makes it particularly useful in applications where strong and specific binding to molecular targets is required .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJRDIDZQTXJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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